molecular formula C22H26ClN3O2S2 B2632958 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217224-15-1

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2632958
CAS No.: 1217224-15-1
M. Wt: 464.04
InChI Key: ZKYDOZGHKKRSBI-WVLIHFOGSA-N
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Description

Current Research Priorities

  • Target Identification : Preliminary data suggest VEGFR-2 inhibition as a primary mechanism, but computational models predict additional interactions with PDGFR-β and c-Kit kinases due to the morpholinopropyl group’s flexibility.
  • Synthetic Optimization : Studies are needed to evaluate the impact of substituting the thiophene ring with other heteroaromatic systems (e.g., furan, pyrrole) on potency.
  • Solubility-activity Trade-offs : While the hydrochloride salt enhances solubility, its effect on cell membrane permeability remains unquantified.

Critical Knowledge Gaps

  • Metabolic Stability : No published data exist on cytochrome P450 interactions or phase II metabolism pathways.
  • Crystallographic Evidence : The binding mode of this compound’s benzothiazole-acrylamide core has not been confirmed via X-ray diffraction, unlike older inhibitors like Sorafenib.
  • Comparative Efficacy : Direct comparisons to second-generation hybrids (e.g., cyanothiouracil derivatives) are absent in the literature.

Table 1: Unanswered Research Questions

Question Methodology Required
Role of thiophene in target selectivity Mutagenesis assays
Impact of stereochemistry on cytotoxicity Synthesis of (Z)-isomer analogues
Salt form vs. free base bioavailability Pharmacokinetic profiling

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-17-5-7-19-20(16-17)29-22(23-19)25(10-3-9-24-11-13-27-14-12-24)21(26)8-6-18-4-2-15-28-18;/h2,4-8,15-16H,3,9-14H2,1H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYDOZGHKKRSBI-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzo[d]thiazole ring via alkylation reactions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached to the benzo[d]thiazole ring through nucleophilic substitution reactions.

    Formation of the Acrylamide Linkage: The acrylamide linkage is formed by reacting the benzo[d]thiazole derivative with thiophene-2-carboxaldehyde and an appropriate amine under basic conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acrylamide linkage to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges: The target compound’s morpholinopropyl and thiophene groups may require tailored reaction conditions, similar to the pallada-electrocatalyzed methods used for 3bm .
  • Bioactivity Potential: Thiophene’s aromaticity and morpholinopropyl’s solubility suggest improved pharmacokinetics over analogs like 9–13 or 10’s trifluoromethyl derivatives.
  • Safety Considerations : As a hydrochloride salt, handling precautions (e.g., P201, P210 in ) are critical to mitigate reactivity risks .

Biological Activity

The compound (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole and morpholinopropyl derivatives under controlled conditions. The structural characterization is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)

In vitro assays demonstrate that the compound exhibits significant cytotoxic effects on these cell lines. For instance, at concentrations of 1, 2, and 4 μM, it promotes apoptosis and induces cell cycle arrest, similar to established anticancer agents. The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)EffectMechanism
A4311ApoptosisAKT/ERK inhibition
A4312Cell cycle arrestAKT/ERK inhibition
A5494Significant cytotoxicityAKT/ERK inhibition

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). This effect is measured using enzyme-linked immunosorbent assays (ELISA), indicating its potential as a dual-action therapeutic agent in managing cancer and inflammation .

Table 2: Summary of Anti-inflammatory Effects

CytokineEffectMeasurement Method
IL-6Decreased levelsELISA
TNF-αDecreased levelsELISA

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives, including this compound. One study focused on a series of modified benzothiazole compounds, revealing that those with structural similarities to this compound exhibited enhanced anticancer activity compared to their predecessors. The study concluded that modifications to the benzothiazole nucleus significantly improve biological efficacy against tumor cells .

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